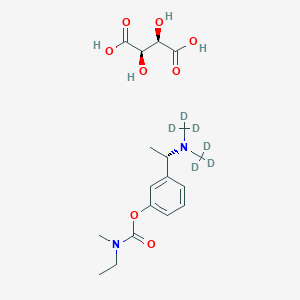
(S)-(-)-Carbidopa-d3 H2O (ring-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
N2 Capture and Conversion into Ammonia
A study by Azofra et al. (2016) on transition metal carbides, including d3 series, demonstrates their potential in nitrogen (N2) capture and conversion into ammonia (NH3). The research highlights the spontaneous chemisorption energies of these carbides for N2, which are greater than those for CO2 and H2O in d3 and d4 MXenes, making them promising for catalytic conversion processes (Azofra et al., 2016).
Electrocatalytic Oxidation and Voltammetric Determination
Mazloum‐Ardakani et al. (2012) described the use of a carbon paste electrode modified with meso-tetrakis(3-methylphenyl) cobalt porphyrin (CP) and TiO2 nanoparticles for determining levodopa (LD) and carbidopa (CD). This study shows the potential application of these compounds in electrochemical sensors and analytical chemistry (Mazloum‐Ardakani et al., 2012).
Catalytic Epoxide Ring-Opening Selectivity
Research by Slot et al. (2021) on surface-modified Ti3C2T x MXenes, a family of two-dimensional carbides, suggests that these materials can serve as acid catalysts. The study emphasizes the utility of MXenes in the epoxide ring-opening reaction of styrene oxide, revealing the potential of d3 carbides in catalytic applications (Slot et al., 2021).
CO2 Conversion into Hydrocarbon Fuels
Li et al. (2016) conducted a study on 2D d2, d3, and d4 transition metal carbides as catalysts for CO2 conversion into hydrocarbon fuels. Their findings indicate that d3 carbides are particularly effective in CO2 conversion, offering promising results for their application in selective CO2 conversion into methane (CH4), thus highlighting the environmental and energy-related applications of these compounds (Li et al., 2016).
Energy Storage Applications
Anasori et al. (2017) reviewed the family of 2D transition metal carbides, nitrides, and carbonitrides (MXenes), discussing their synthesis, structure, properties, and potential applications in energy storage. This research showcases the adaptability of d3 carbides in various applications, including energy storage, due to their unique electronic and structural properties (Anasori et al., 2017).
Synthesis of Fluorinated Analogues of l-Carbidopa
Granados et al. (2018) explored the synthesis of fluorous enantiopure precursors of fluorinated analogues of l-carbidopa, a compound known to inhibit DOPA decarboxylase. This research highlights the application of carbidopa derivatives in the development of new drugs for Parkinson's disease, emphasizing the importance of such compounds in medicinal chemistry (Granados et al., 2018).
Safety And Hazards
Propriétés
Numéro CAS |
1276197-58-0 |
|---|---|
Nom du produit |
(S)-(-)-Carbidopa-d3 H2O (ring-d3) |
Formule moléculaire |
C10H11D3N2O4.H2O |
Poids moléculaire |
247.27 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
28860-95-9 (unlabelled) |
Étiquette |
Carbidopa Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











